molecular formula C13H13ClN2 B1294145 1-Chloro-3-(pyrrolidin-1-yl)isoquinoline

1-Chloro-3-(pyrrolidin-1-yl)isoquinoline

Cat. No.: B1294145
M. Wt: 232.71 g/mol
InChI Key: VBYHXXXSJKGASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(pyrrolidin-1-yl)isoquinoline is a heterocyclic compound featuring an isoquinoline scaffold substituted with chlorine at position 1 and a pyrrolidine ring at position 3. Its molecular formula is C₁₃H₁₂ClN₂ (inferred from ), with a molecular weight of 229.70 g/mol. This compound is of interest in medicinal chemistry due to the structural versatility of the isoquinoline core, which is prevalent in bioactive molecules and pharmaceuticals.

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

1-chloro-3-pyrrolidin-1-ylisoquinoline

InChI

InChI=1S/C13H13ClN2/c14-13-11-6-2-1-5-10(11)9-12(15-13)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2

InChI Key

VBYHXXXSJKGASA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=CC=CC=C3C(=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular formulas, and physicochemical properties of 1-Chloro-3-(pyrrolidin-1-yl)isoquinoline with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-Chloro-3-(pyrrolidin-1-yl)isoquinoline Cl (1), Pyrrolidine (3) C₁₃H₁₂ClN₂ 229.70 Balanced lipophilicity; potential CNS activity
1-Chloro-3-(chloromethyl)isoquinoline Cl (1), CH₂Cl (3) C₁₀H₇Cl₂N 212.08 Higher reactivity due to chloromethyl group
1-Isoquinolinamine,3-(1-pyrrolidinyl)-, HCl NH₂ (1), Pyrrolidine (3) C₁₃H₁₅N₃·HCl 249.74 Protonated amine enhances water solubility
3-Chloro-1-(4-methylpiperazin-1-yl)isoquinoline Cl (3), 4-Methylpiperazine (1) C₁₄H₁₈ClN₃ 263.77 Bulky substituent; potential kinase inhibition
1-Phenyl-3-(3-piperidinyloxy)isoquinoline Phenyl (1), Piperidinyloxy (3) C₂₀H₂₀N₂O 304.39 Extended aromatic system; possible cytotoxicity

Key Observations :

  • Substituent Effects: The pyrrolidine group in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, unlike the chloromethyl group in 1-chloro-3-(chloromethyl)isoquinoline, which may confer higher electrophilicity but lower metabolic stability .
  • Molecular Weight : The hydrochloride derivative () has a higher molecular weight due to the counterion, which improves solubility but may reduce blood-brain barrier permeability.
  • Reactivity: Chlorine at position 1 (target compound) vs. position 3 (3-chloro-1-(4-methylpiperazin-1-yl)isoquinoline) alters electronic distribution, affecting binding to biological targets .

Crystallographic and Computational Insights

  • Crystal Packing : Analog 3e () adopts a flattened conformation with intramolecular C-H···O interactions, suggesting the target compound may exhibit similar stability.
  • Software Tools : Programs like SHELXL () and ORTEP-3 () aid in structural validation, critical for structure-activity relationship studies.

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